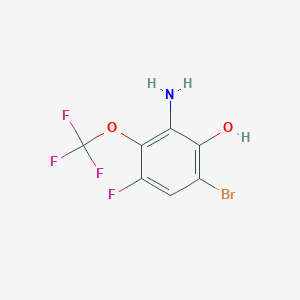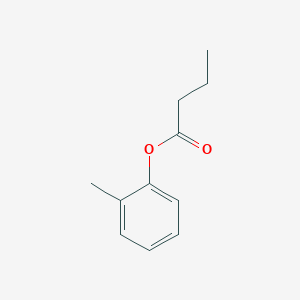
2-Methylphenyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylphenyl butyrate: is an ester compound formed from the esterification of 2-methylphenol (o-cresol) and butyric acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound, in particular, has applications in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Methylphenyl butyrate typically involves the esterification reaction between 2-methylphenol and butyric acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
2-Methylphenol+Butyric AcidAcid Catalyst2-Methylphenyl Butyrate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Hydrolysis: 2-Methylphenyl butyrate can undergo hydrolysis in the presence of an acid or base to yield 2-methylphenol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used in transesterification reactions.
Major Products Formed:
Hydrolysis: 2-Methylphenol and butyric acid.
Reduction: 2-Methylphenyl butanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Chemistry:
2-Methylphenyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. Its reactivity and stability make it an ideal candidate for investigating reaction mechanisms and optimizing reaction conditions.
Biology:
In biological research, this compound is used as a substrate in enzymatic studies. It helps in understanding the activity and specificity of esterases and lipases, which are enzymes that catalyze the hydrolysis of esters.
Medicine:
While this compound itself may not have direct medicinal applications, its derivatives and related compounds are studied for their potential therapeutic properties
Industry:
In the industrial sector, this compound is used as a fragrance and flavoring agent. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products. Additionally, it is used as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Methylphenyl butyrate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of 2-methylphenol and butyric acid. The hydrolysis reaction can be represented as follows:
2-Methylphenyl Butyrate+WaterEsterase/Lipase2-Methylphenol+Butyric Acid
The molecular targets of this compound are the active sites of these enzymes, where the ester bond is cleaved. The pathways involved include the catalytic triad mechanism, which is common in serine hydrolases.
類似化合物との比較
Methyl butyrate: An ester with a fruity odor, commonly used in flavoring and fragrances.
Ethyl butyrate: Another ester with a pineapple-like odor, used in food flavoring and perfumes.
2-Methylphenyl acetate: An ester similar to 2-Methylphenyl butyrate but with an acetate group instead of a butyrate group.
Comparison:
This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters. Its reactivity, odor profile, and applications differ from those of methyl butyrate and ethyl butyrate. The presence of the aromatic ring in this compound also influences its interactions with enzymes and other chemical compounds, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
14617-90-4 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(2-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-6-11(12)13-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 |
InChIキー |
MSZIFHJZHDLYCE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


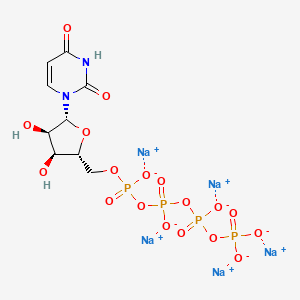
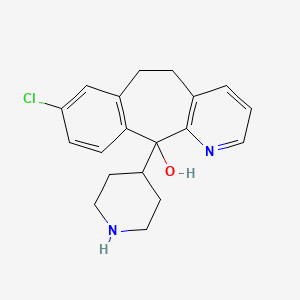
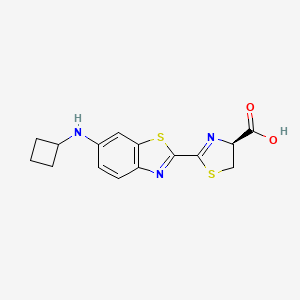
![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
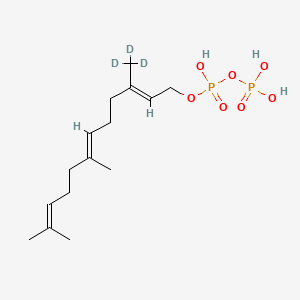
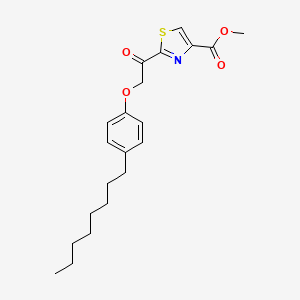
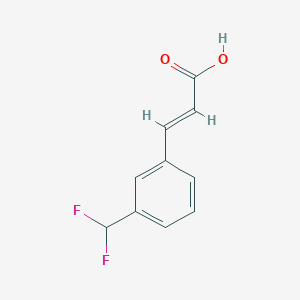
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
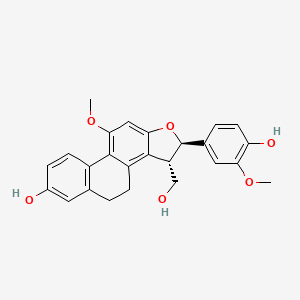
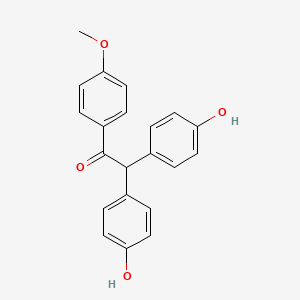
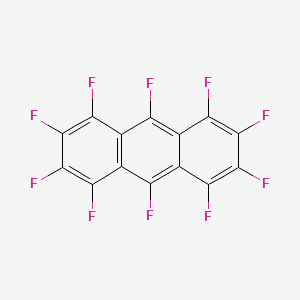

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
